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Abstract

GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the
homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By targeting
these key epigenetic readers, GNE-781 provides a powerful tool to investigate the role of
CBP/p300 in gene regulation, particularly of oncogenes such as MYC. This document provides
detailed application notes, quantitative data summaries, and experimental protocols for the use
of GNE-781 in studying MYC gene regulation.

Introduction

The MYC proto-oncogene is a master transcriptional regulator that plays a pivotal role in cell
proliferation, growth, and metabolism.[1] Its dysregulation is a hallmark of many human
cancers, making it a prime target for therapeutic intervention. The transcriptional activity of
MYC is intricately regulated by a host of co-activators, including the histone acetyltransferases
CBP and p300. These proteins are recruited to the promoters of MYC target genes, where they
acetylate histones, leading to a more open chromatin structure and facilitating transcription.[2]

[3]

GNE-781 is a novel probe that selectively inhibits the bromodomain of CBP/p300, the domain
responsible for recognizing acetylated lysine residues on histones and other proteins. This
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selective inhibition disrupts the epigenetic reader function of CBP/p300, thereby
downregulating the expression of target genes, including MYC.[4][5] The high selectivity of
GNE-781 for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it
a superior tool for dissecting the specific functions of these two co-activators in MYC regulation.

[6]

Data Presentation

Target Assay Type IC50 (nM) Reference
CBP TR-FRET 0.94 [4][5]

p300 TR-FRET 1.2 [7]
BRD4(1) TR-FRET 5100 [4][5]

CBP BRET 6.2 [4][5]

MYC Expression

EC50 =6.6 [7]
(MV4-11 cells)

Table 2: In Vivo Efficacy of GNE-781 in MOLM-16 AML
Xenograft Model

Dose (mg/kg, p.o., Tumor Growth MYC mRNA

BID) Inhibition (%) Suppression (at 2h) Reference
3 73 Observed [8][9]
> " 87% o
i » 88% [8]19]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of GNE-781 in inhibiting MYC-driven transcription.
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Caption: Experimental workflow for evaluating GNE-781's effect on MYC.

Experimental Protocols
In Vitro Inhibition of CBP Bromodomain (TR-FRET
Assay)

This protocol is adapted from generic TR-FRET assay principles for bromodomain inhibitors.
Materials:

+ Recombinant GST-tagged CBP bromodomain protein
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 Biotinylated peptide containing an acetylated lysine residue (substrate)

e Terbium-labeled anti-GST antibody (donor)

» Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)

e GNE-781

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 0.1% BSA, 0.05% Tween-20)

o 384-well low-volume microplates

TR-FRET-compatible plate reader

Procedure:

Prepare a serial dilution of GNE-781 in assay buffer.
e In a 384-well plate, add GNE-781 dilutions or vehicle (DMSO) control.

e Add the GST-CBP bromodomain protein and the terbium-labeled anti-GST antibody mixture
to each well.

 Incubate for 30 minutes at room temperature.
o Add the biotinylated acetylated peptide and streptavidin-d2 mixture to each well.
e Incubate for 1-2 hours at room temperature, protected from light.

o Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission
at ~620 nm for terbium and ~665 nm for d2).

o Calculate the ratio of the acceptor to donor emission signals and plot against the inhibitor
concentration to determine the IC50 value.

Cellular MYC Expression Assay (Quantitative RT-PCR)

This protocol is for measuring MYC mRNA levels in cancer cell lines treated with GNE-781.
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Materials:

AML cell lines (e.g., MV4-11, MOLM-16)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e GNE-781

» RNA extraction kit

o CcDNA synthesis kit

e PCR master mix (e.g., SYBR Green)

e Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

e gPCR instrument

Procedure:

e Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.

o Treat cells with a serial dilution of GNE-781 or vehicle control for a specified time (e.g., 6, 24
hours).

o Harvest cells and extract total RNA using a commercial kit according to the manufacturer's
instructions.

o Assess RNA quality and quantity.
» Synthesize cDNA from a fixed amount of RNA using a reverse transcription Kit.

o Perform gPCR using the synthesized cDNA, gPCR master mix, and primers for MYC and the
housekeeping gene.

e Analyze the qPCR data using the AACt method to determine the relative expression of MYC
MRNA normalized to the housekeeping gene.
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Plot the relative MYC expression against the GNE-781 concentration to determine the EC50
value.

In Vivo Antitumor Efficacy and Pharmacodynamics in a
Xenograft Model

This protocol describes a subcutaneous xenograft model using the MOLM-16 AML cell line.

Materials:

MOLM-16 cells

Immunocompromised mice (e.g., NOD/SCID or NSG)

Matrigel (optional)

GNE-781

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

RNA stabilization solution (e.g., RNAlater)

Procedure:

Subcutaneously inject a suspension of MOLM-16 cells (e.g., 5-10 x 1076 cells in PBS,
optionally mixed with Matrigel) into the flank of each mouse.

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mms),
randomize mice into treatment and vehicle control groups.

Prepare GNE-781 in the vehicle at the desired concentrations.

Administer GNE-781 or vehicle to the mice via oral gavage at the specified dosing schedule
(e.g., twice dalily).

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
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e For pharmacodynamic studies, at specified time points after the final dose, euthanize a
subset of mice and excise the tumors.

e Immediately place a portion of the tumor in an RNA stabilization solution for subsequent RNA
extraction and qRT-PCR analysis of MYC expression as described in Protocol 2.

» Monitor animal body weight and overall health throughout the study.

Conclusion

GNE-781 is a valuable chemical probe for elucidating the role of CBP/p300 in MYC gene
regulation and for exploring the therapeutic potential of CBP/p300 bromodomain inhibition in
MY C-driven cancers. The protocols and data presented here provide a framework for
researchers to effectively utilize GNE-781 in their studies. Careful experimental design and
adherence to established protocols are crucial for obtaining reproducible and meaningful
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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